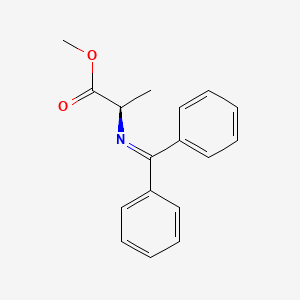
methyl N-(diphenylmethylene)-D-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(diphenylmethylene)-D-alaninate is an organic compound with the molecular formula C16H15NO2. It is a derivative of D-alanine, where the amino group is protected by a diphenylmethylene group. This compound is often used in organic synthesis as an intermediate for the preparation of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl N-(diphenylmethylene)-D-alaninate can be synthesized through the reaction of D-alanine methyl ester with benzophenone imine. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like tetrahydrofuran or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production[2][2].
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-(diphenylmethylene)-D-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Corresponding amides or esters.
Applications De Recherche Scientifique
Methyl N-(diphenylmethylene)-D-alaninate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of methyl N-(diphenylmethylene)-D-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethylene group provides steric protection, allowing selective reactions at the ester or amino group. This selectivity is crucial for the synthesis of target molecules with high precision .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl N-(diphenylmethylene)glycinate
- Methyl N-(diphenylmethylene)valinate
- Methyl N-(diphenylmethylene)leucinate
Uniqueness
Methyl N-(diphenylmethylene)-D-alaninate is unique due to its specific steric and electronic properties conferred by the diphenylmethylene group. This uniqueness allows for selective reactions and high yields in the synthesis of complex molecules, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C17H17NO2 |
|---|---|
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
methyl (2R)-2-(benzhydrylideneamino)propanoate |
InChI |
InChI=1S/C17H17NO2/c1-13(17(19)20-2)18-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3/t13-/m1/s1 |
Clé InChI |
JRWHHNOBMTWAPR-CYBMUJFWSA-N |
SMILES isomérique |
C[C@H](C(=O)OC)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CC(C(=O)OC)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14117671.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B14117673.png)
![1-[2,4-Dihydroxy-3-[5-hydroxy-1-(4-hydroxyphenyl)-7-phenylhept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B14117677.png)
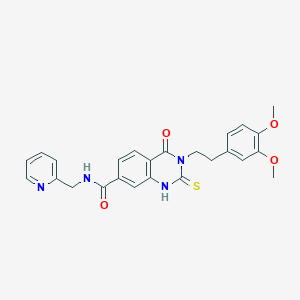
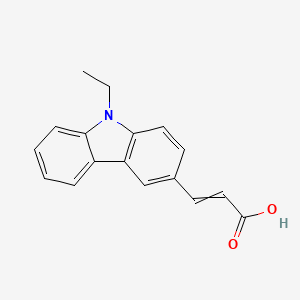
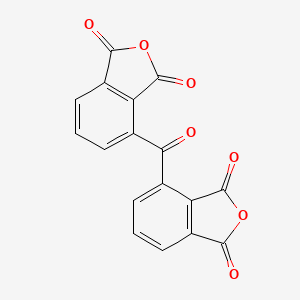
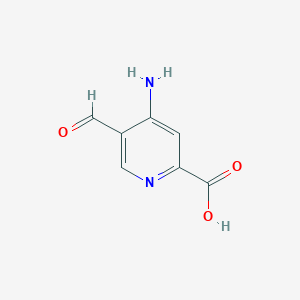

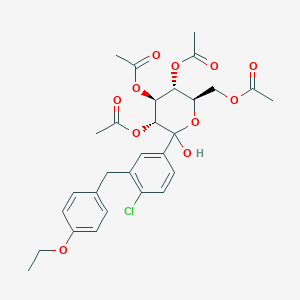
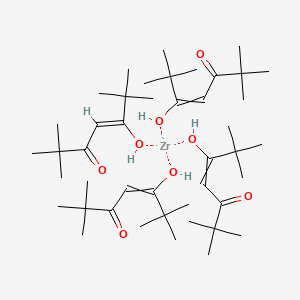
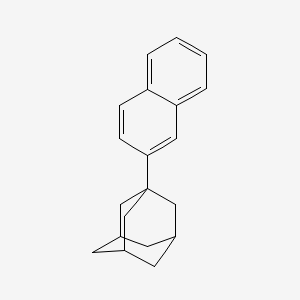
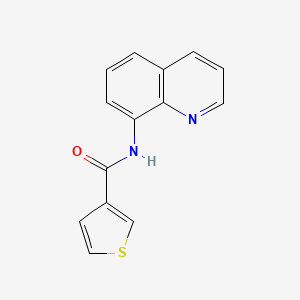
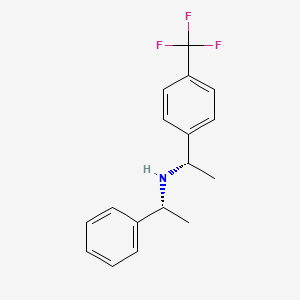
![4'-tert-butyl-N-phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14117741.png)
